4'-Fluoro-4-iodo-3'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

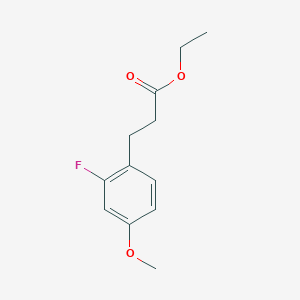

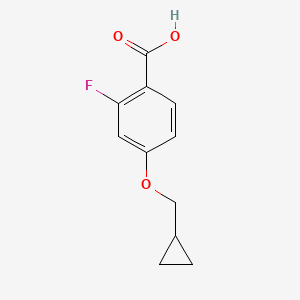

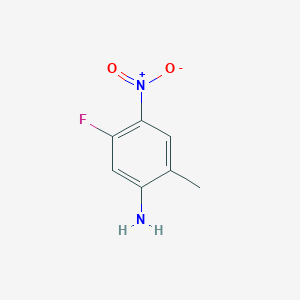

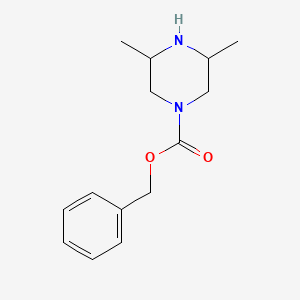

4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.Aplicaciones Científicas De Investigación

Use in Organic Chemistry

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in organic chemistry .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles

Summary of the Application

This compound is used in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, which are emerging scaffolds for “click” chemistry .

Methods of Application

Synthesis is accomplished by reacting a 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), which is a highly reactive electrophilic fluorinating agent .

Results or Outcomes

The resulting 4-fluoro-4-methyl-4H-pyrazoles have been found to react rapidly as Diels–Alder dienes in the absence of an acid .

Use in Vibrational Spectroscopic Studies

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in vibrational spectroscopic studies .

Methods of Application

The specific methods of application involve using DFT/B3LYP with a 6-31+G level to conduct spectroscopic investigations .

Results or Outcomes

The outcomes of these studies include the description of the optimum molecular geometry, FT-IR, FT-Raman, and UV-Vis spectra, vibrational frequency bands, and assignment of suitable vibrational modes of 4-fluoro-3-methyl benzophenone .

Use in the Synthesis of Other Chemical Compounds

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in the synthesis of other chemical compounds .

Results or Outcomes

Use in Molecular Docking Investigations

Summary of the Application

This compound is used in molecular docking investigations .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses .

Use in Pharmaceutical Research

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in pharmaceutical research .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses . These compounds are composed of fatty acids, which are prevalent in cell membranes .

Safety And Hazards

Propiedades

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMINJBTJMYBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-4-iodo-3'-methylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)